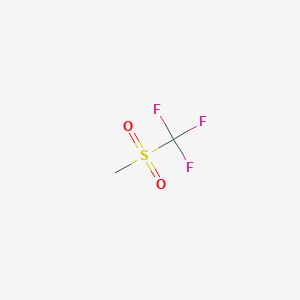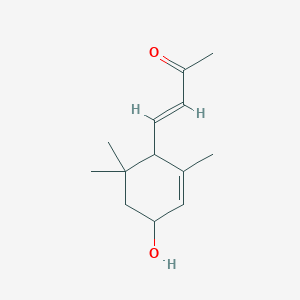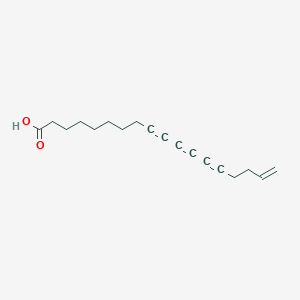
Oropheic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oropheic acid is a natural product found in Mitrephora glabra, Mitrephora celebica, and Orophea enneandra with data available.
Scientific Research Applications
Antimicrobial Properties
Oropheic acid, a polyacetylene compound, has shown significant activity against methicillin-resistant Staphylococcus aureus and Mycobacterium smegmatis. This finding suggests its potential application in addressing antibiotic-resistant bacterial infections (Zgoda, Freyer, Killmer, & Porter, 2001).
Insecticidal Activity
In addition to its antimicrobial properties, this compound has been studied for its insecticidal activities. A study involving Mitrephora maingayi isolated a new compound alongside this compound and assessed its insecticidal potential (Zhang, Di, He, Li, & Hao, 2010).
Antioxidant and Antifungal Properties
Research on the extract of Orophea enneandra leaves, which includes this compound, highlighted its antifungal, antioxidant, and radical scavenging properties. This suggests a potential role in developing treatments or supplements that leverage these properties (Cavin, Potterat, Wolfender, Hostettmann, & Dyatmyko, 1998).
Metabolic and Genetic Research
Various studies have used orotic acid, a key intermediate in pyrimidine nucleotide biosynthesis, for exploring metabolic pathways and genetic aspects in animals and bacteria. This includes its role in fatty liver disease, pyrimidine biosynthesis, and as a marker in inherited metabolic diseases (Wang, Hu, Xue, Li, Yanagita, & Xue, 2011); (Nelson & Shapiro, 1954).
Diagnostic Applications
Orotic acid is also significant in clinical diagnostics, particularly in urine tests for metabolic diseases. Its precise measurement is crucial for diagnosing conditions like orotic aciduria and hyperammonemia (Franke & Nuttall, 1996).
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
octadec-17-en-9,11,13-triynoic acid |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2H,1,3-4,11-17H2,(H,19,20) |
InChI Key |
YESBZXSFUYCBEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC#CC#CC#CCCCCCCCC(=O)O |
synonyms |
17-octadecene-9,11,13-triynoic acid oropheic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


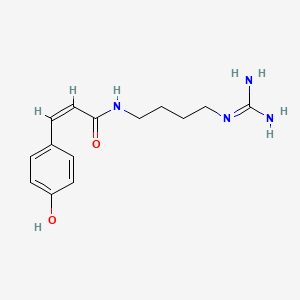

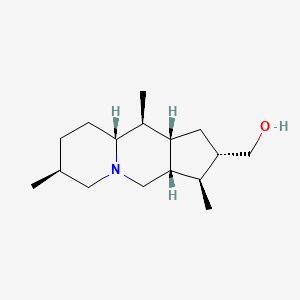
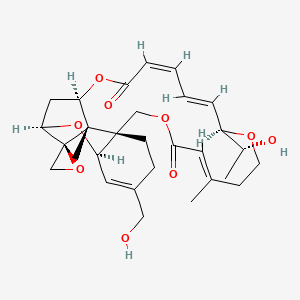
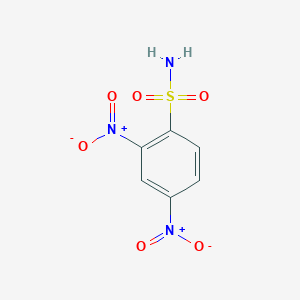
![3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine](/img/structure/B1250031.png)
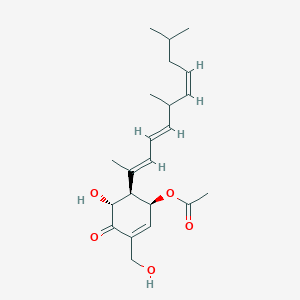
![Naphtho[2,3-b]indolizine-6,11-dione](/img/structure/B1250038.png)

![N-[4-(4-fluorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1250042.png)
